

An In-depth Technical Guide to Hexanediamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Adipimide*
Cat. No.: *B184010*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

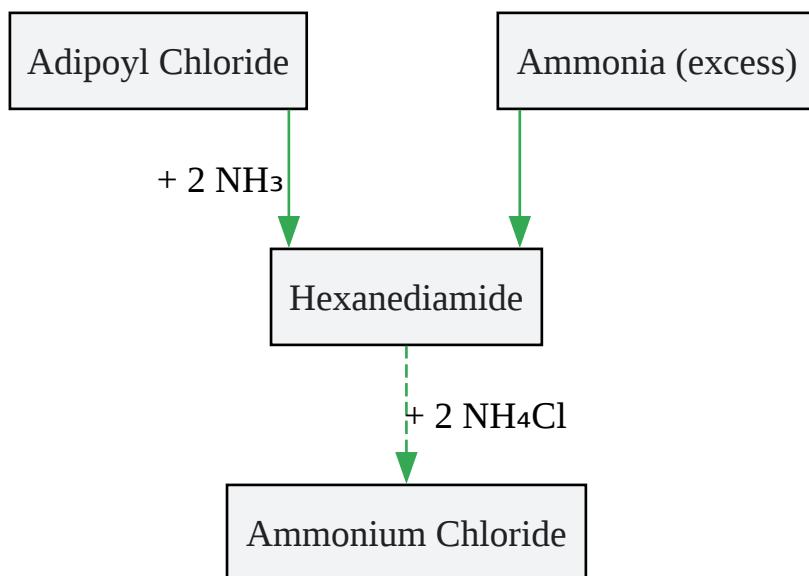
This technical guide provides a comprehensive overview of the chemical and physical properties of hexanediamide, detailed experimental protocols for its synthesis and analysis, and relevant data presented for easy reference.

Core Properties of Hexanediamide

Hexanediamide, also known as adipamide, is a white crystalline solid. It is the diamide derivative of the dicarboxylic acid, adipic acid.

Chemical and Physical Data

A summary of the key quantitative data for hexanediamide is presented in Table 1.


Property	Value	Reference
Molecular Weight	144.17 g/mol	[1][2]
Chemical Formula	C ₆ H ₁₂ N ₂ O ₂	[1][2]
CAS Number	628-94-4	[2]
Melting Point	220-225 °C (428-437 °F; 493-498 K)	[2]
Boiling Point	Decomposes	
Solubility in Water	4.4 g/L at 12 °C	[2]
Appearance	White powder	[2]

Synthesis of Hexanediamide

Hexanediamide can be synthesized in the laboratory through the reaction of an activated adipic acid derivative, such as adipoyl chloride, with ammonia. This is a nucleophilic acyl substitution reaction.

Synthesis Pathway

The overall reaction for the synthesis of hexanediamide from adipoyl chloride and ammonia is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis of Hexanediamide from Adipoyl Chloride.

Experimental Protocol: Synthesis from Adipoyl Chloride

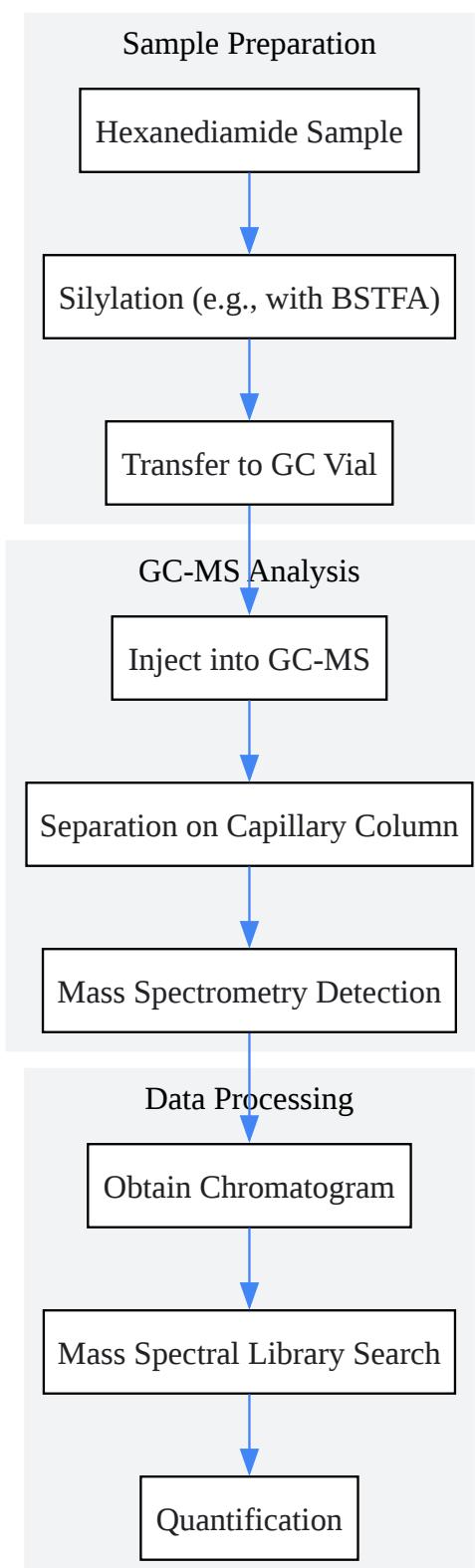
This protocol outlines a laboratory-scale synthesis of hexanediamide.

Materials:

- Adipoyl chloride
- Concentrated aqueous ammonia (28-30%)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Ice bath
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.3 g (0.1 mol) of adipoyl chloride in 100 mL of dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.


- **Ammonia Addition:** Slowly add 25 mL of concentrated aqueous ammonia to the stirred solution of adipoyl chloride. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C. A white precipitate of hexanediamide will form immediately.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, followed by stirring at room temperature for an additional hour to ensure the reaction goes to completion.
- **Isolation of Product:**
 - Transfer the reaction mixture to a separatory funnel.
 - Separate the aqueous layer.
 - Wash the organic layer with two 50 mL portions of deionized water.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter the drying agent using a Büchner funnel.
- **Purification:**
 - Remove the dichloromethane from the filtrate using a rotary evaporator.
 - The resulting white solid is crude hexanediamide.
 - Recrystallize the crude product from hot water to obtain pure hexanediamide crystals.
- **Drying and Characterization:** Dry the purified crystals in a vacuum oven at 60 °C. Determine the melting point and characterize by spectroscopic methods.

Analytical Methods

The purity and identity of the synthesized hexanediamide can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

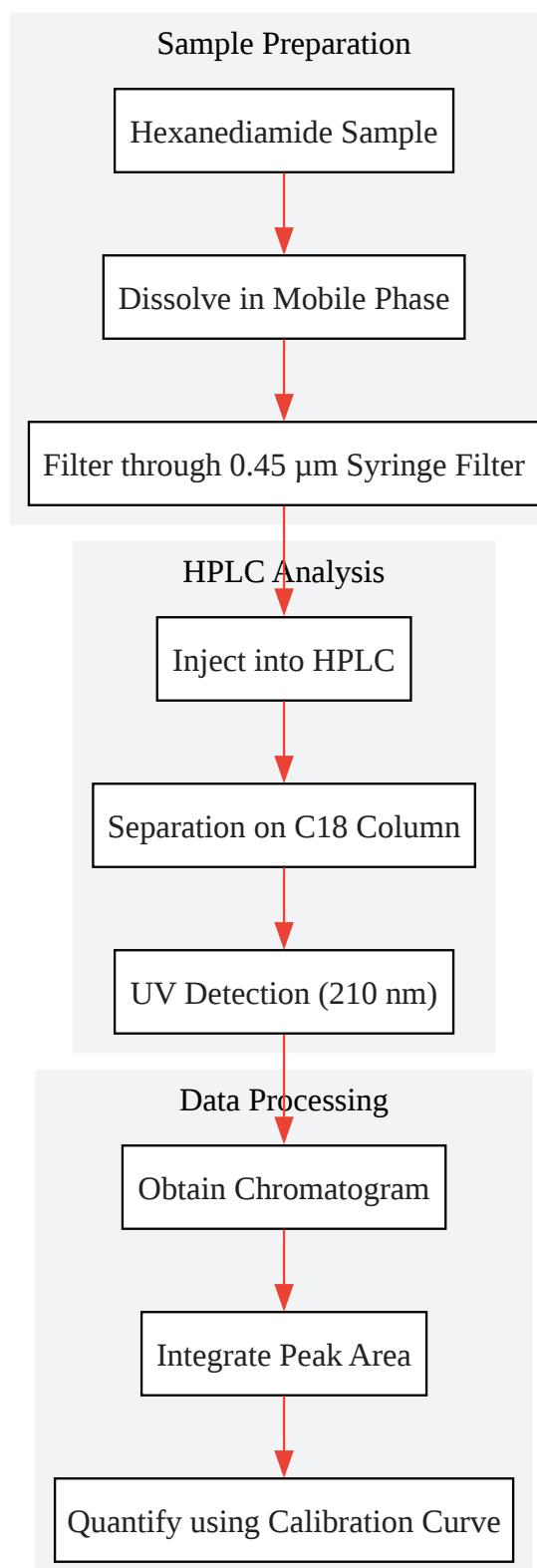
Due to the polar nature and low volatility of hexanediamide, derivatization is often required for GC-MS analysis. Silylation is a common derivatization technique for amides.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS Analysis of Hexanediamide.

Materials:

- Hexanediamide sample
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Anhydrous pyridine
- GC vials with inserts


Procedure:

- Sample Preparation and Derivatization:
 - Accurately weigh approximately 1 mg of the hexanediamide sample into a GC vial insert.
 - Add 100 μ L of anhydrous pyridine to dissolve the sample.
 - Add 100 μ L of BSTFA with 1% TMCS.
 - Cap the vial and heat at 70 °C for 30 minutes.
 - Allow the vial to cool to room temperature before analysis.
- GC-MS Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Inlet Temperature: 250 °C.
 - Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a suitable method for the quantification of hexanediamide.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC Analysis of Hexanediamide.

Materials:

- Hexanediamide sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- Syringe filters (0.45 µm)

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing water and acetonitrile (e.g., 95:5 v/v) and adding 0.1% formic acid. Degas the mobile phase before use.
- Standard and Sample Preparation:
 - Standard Stock Solution: Accurately weigh and dissolve a known amount of pure hexanediamide in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
 - Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
 - Sample Solution: Accurately weigh and dissolve the synthesized hexanediamide sample in the mobile phase to a concentration within the calibration range.
 - Filter all solutions through a 0.45 µm syringe filter before injection.
- HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase: Isocratic elution with water:acetonitrile (95:5) with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
 - Determine the concentration of hexanediamide in the sample by interpolating its peak area on the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hexanediamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184010#molecular-weight-of-hexanediamide\]](https://www.benchchem.com/product/b184010#molecular-weight-of-hexanediamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com